molecular formula C6H12ClNO B3028288 (1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride CAS No. 1810070-05-3

(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride

Cat. No.: B3028288
CAS No.: 1810070-05-3
M. Wt: 149.62
InChI Key: YNVTZOIAXSPRQO-YAFCINRGSA-N
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Description

(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride: is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor.

    Hydroxylation: Introduction of the hydroxyl group at the 2-position.

    Hydrochloride Formation: Conversion to the hydrochloride salt form.

Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The nitrogen atom allows for various substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of alkyl or acyl groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of more complex molecules.

Biology:

  • Potential applications in the study of enzyme interactions due to its bicyclic structure.

Medicine:

  • Investigated for its potential pharmacological properties.
  • May serve as a lead compound for the development of new drugs.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and interact with various enzymes or receptors, influencing biological pathways. These interactions can modulate enzyme activity or receptor signaling, leading to the compound’s observed effects.

Comparison with Similar Compounds

    7-Azabicyclo[2.2.1]heptane: Lacks the hydroxyl group.

    2-Hydroxy-7-azabicyclo[2.2.1]heptane: Similar structure but different stereochemistry.

Uniqueness:

  • The specific stereochemistry of (1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride imparts unique properties, such as specific binding affinities and reactivity profiles, distinguishing it from other similar compounds.

Properties

IUPAC Name

(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-3-4-1-2-5(6)7-4;/h4-8H,1-3H2;1H/t4-,5+,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVTZOIAXSPRQO-YAFCINRGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810070-05-3
Record name 7-Azabicyclo[2.2.1]heptan-2-ol, hydrochloride (1:1), (1R,2S,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810070-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 2
(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 3
(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 4
(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 5
(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 6
(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride

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